![molecular formula C9H11NO B575699 1-(6-Methylpyridin-2-yl)propan-1-one CAS No. 165126-71-6](/img/structure/B575699.png)
1-(6-Methylpyridin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Methylpyridin-2-yl)propan-1-one” is a compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of “1-(6-Methylpyridin-2-yl)propan-1-one” involves a reaction of 2-cyano-6-methylpyridine with tert-butyldimethylsilyl chloride and copper (I) bromide in tetrahydrofuran. This mixture is then treated with a 0.86M solution of ethylmagnesium bromide in tetrahydrofuran at -70°C under an argon gas atmosphere. After stirring at room temperature for 2.5 hours, water is added under ice-cooling and the mixture is extracted with ethyl acetate. The extract is dried over magnesium sulfate and concentrated in vacuo. The resultant crude product is purified by a flash column chromatography on silica gel to give “1-(6-methylpyridin-2-yl)propan-1-one” as a red oil .Molecular Structure Analysis
The molecular structure of “1-(6-Methylpyridin-2-yl)propan-1-one” consists of a pyridine ring attached to a propone group. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The propone group consists of a three-carbon chain with a ketone functional group .Scientific Research Applications
- Chiral Heterocyclic Alcohols : This compound serves as a precursor for the production of pharmaceutical medicines and natural products. For instance, it can be used to synthesize pyranones, which play a crucial role in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
- Pd-Catalyzed Dehydrogenation : Researchers have developed ligands based on this compound to enable the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids. This process involves the activation of the typically challenging β-methylene C-H bond .
- Qualitative NMR Data : Scientists use NMR spectroscopy to analyze this compound. Sample preparation involves diluting the analyte in CD3OD (deuterated methanol) with trimethylsilyl (TMS) as a reference. NMR provides valuable structural information about the compound .
- Analytical Technique : In GC/MS, the compound is extracted into CHCl3 and analyzed using an Agilent gas chromatograph with an MS detector. The resulting mass spectrum helps identify and quantify the compound .
- Quantum Chemical Calculations : Researchers have conducted theoretical studies on related compounds, such as 2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline (MOP). These studies involve elemental analysis, Fourier-transform infrared (FT-IR), and other computational methods .
Pharmaceutical Synthesis
Catalysis and Organic Transformations
Nuclear Magnetic Resonance (NMR) Studies
Gas Chromatography/Mass Spectrometry (GC/MS)
Theoretical Studies
Safety and Hazards
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTHNNQFYCAGKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165126-71-6 |
Source
|
Record name | 1-(6-methylpyridin-2-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.